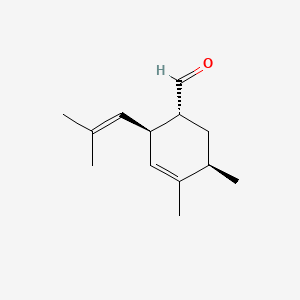![molecular formula C15H16Cl3N5O B13733347 9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride CAS No. 16267-08-6](/img/structure/B13733347.png)
9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride is a compound known for its significant applications in the field of chemotherapy. It is a nitrogen mustard alkylating agent used primarily for the treatment of various malignant and nonmalignant diseases . This compound is known for its ability to interfere with the growth of cancer cells, ultimately leading to their destruction.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride involves several steps. One common method includes the reaction of 4-[bis(2-chloroethyl)amino]aniline with purine derivatives under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the reaction, followed by purification processes such as recrystallization to obtain the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for higher yield and purity. The process includes the use of industrial reactors, continuous monitoring of reaction conditions, and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with nucleophiles replacing the chloroethyl groups.
Wissenschaftliche Forschungsanwendungen
9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in studies involving DNA interactions and cellular processes.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control.
Wirkmechanismus
The compound exerts its effects by binding to DNA and forming cross-links, which interfere with DNA replication and transcription. This leads to the disruption of cellular processes and ultimately results in cell death. The molecular targets include DNA and various proteins involved in cell cycle regulation . The pathways involved are primarily related to DNA damage response and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorambucil: Another nitrogen mustard alkylating agent with similar applications in chemotherapy.
Melphalan: Used for the treatment of multiple myeloma and ovarian cancer.
Cyclophosphamide: A widely used chemotherapy drug with broader applications.
Uniqueness
9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride is unique due to its specific structure, which allows for targeted DNA interactions and effective disruption of cancer cell growth. Its specific purine derivative structure differentiates it from other nitrogen mustards, providing distinct pharmacological properties .
Eigenschaften
CAS-Nummer |
16267-08-6 |
|---|---|
Molekularformel |
C15H16Cl3N5O |
Molekulargewicht |
388.7 g/mol |
IUPAC-Name |
9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride |
InChI |
InChI=1S/C15H15Cl2N5O.ClH/c16-5-7-21(8-6-17)11-1-3-12(4-2-11)22-10-20-13-14(22)18-9-19-15(13)23;/h1-4,9-10H,5-8H2,(H,18,19,23);1H |
InChI-Schlüssel |
SGCSCRGHAZLSQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C=NC3=C2N=CNC3=O)N(CCCl)CCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[3-(methoxycarbonylamino)phenyl] N-(2-methylpropyl)carbamate](/img/structure/B13733324.png)

![2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride](/img/structure/B13733342.png)



